molecular formula C14H9FN2O B12361364 4-(4-fluorophenyl)-4H-phthalazin-1-one

4-(4-fluorophenyl)-4H-phthalazin-1-one

Cat. No.: B12361364
M. Wt: 240.23 g/mol
InChI Key: JMKPKNILLVGWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-4H-phthalazin-1-one (CAS 1766-63-8) is a versatile phthalazinone-based building block of significant interest in medicinal chemistry and oncology research. This compound serves as a core synthetic intermediate for developing novel small-molecule inhibitors . Researchers utilize this scaffold to design potential therapeutic agents targeting critical pathways in cancer biology, such as angiogenesis and apoptosis . The phthalazinone core is a recognized pharmacophore in several kinase inhibitors , and its structural framework is found in clinically evaluated compounds like vatalanib, which targets the Hedgehog signaling pathway and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase . VEGFR-2 is a key regulator of angiogenesis, and its inhibition represents a promising strategy for anticancer drug development . The incorporation of the 4-fluorophenyl moiety at the 4-position of the phthalazinone ring is a common structural feature that enhances interactions within the hydrophobic regions of enzyme active sites . As a research chemical, it enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-4H-phthalazin-1-one

InChI

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8,13H

InChI Key

JMKPKNILLVGWKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for 4 4 Fluorophenyl 4h Phthalazin 1 One and Analogues

Established Synthetic Routes to 4-(4-fluorophenyl)-4H-phthalazin-1-one

The creation of the phthalazinone core, including the specific target compound this compound, has traditionally relied on well-established cyclization reactions. These methods form the bedrock upon which modern synthetic innovations are built.

The most fundamental and widely employed method for synthesizing the phthalazin-1(2H)-one skeleton is the [4+2] two-component cyclocondensation. nih.gov This strategy typically involves the reaction of a 2-acylbenzoic acid derivative with a hydrazine. researchgate.net For the synthesis of this compound, the key starting materials would be 2-formylbenzoic acid (phthalaldehydic acid) or a related derivative and (4-fluorophenyl)hydrazine. A simple and efficient synthesis of 1(2H)-phthalazinone derivatives has been achieved through the reaction of phthalaldehydic acid and various phenyl hydrazines. researchgate.net

Another classical approach involves the reaction between isobenzofuran-1,3-dione (phthalic anhydride) derivatives and hydrazine, which can lead to the formation of phthalazine-1,4-diones. nih.gov These diones can then be further modified to yield the desired 4-substituted phthalazin-1-one. The choice between kinetic and thermodynamic control can selectively lead to different isomers, such as N-aminophthalimides or phthalazine-1,4-diones, which are tautomeric pairs. nih.gov These classical methods are valued for their reliability and the accessibility of starting materials. researchgate.net

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including phthalazinones. researchgate.net Palladium-catalyzed reactions, in particular, have emerged as powerful tools. An efficient method for phthalazinone synthesis involves the palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes with hydrazines. nih.gov This approach avoids the need for pre-functionalized benzoic acid derivatives and offers a direct route to the core structure. nih.gov

Palladium catalysis has also been utilized in three-component cycloaminocarbonylation reactions involving 2-formylaryl tosylates, hydrazines, and carbon monoxide, providing an efficient pathway to substituted phthalazinones. researchgate.net Beyond palladium, other transition metals like Ruthenium(II) have been employed for the C-H functionalization of pre-formed N-aryl phthalazinones, allowing for late-stage modification and the creation of more complex derivatives. researchgate.net These catalytic methods often provide higher yields and greater functional group tolerance compared to classical approaches. researchgate.net

Novel Synthetic Strategies for this compound Derivatives

The quest for more efficient, diverse, and environmentally friendly synthetic routes has spurred the development of novel strategies for producing phthalazinone derivatives. nih.gov

Green chemistry principles are increasingly being integrated into phthalazinone synthesis to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net A notable development is the catalyst- and solvent-free synthesis of phthalazinones from phthalaldehydic acid and substituted hydrazines, which can achieve nearly 100% yield in a short reaction time (20-60 minutes). researchgate.net

The use of water as a reaction medium represents another significant green advancement. researchgate.net A simple, one-pot, water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been described using phthalaldehydic acid, a substituted phenyl hydrazine, and oxalic acid as a catalyst. researchgate.net This method is advantageous due to its simplicity, short reaction times, and easy workup procedures. researchgate.net

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.gov In the context of phthalazinone synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netrsc.org This is attributed to the efficient and rapid heating of the reaction mixture that can be achieved in a sealed vessel. nih.gov The synthesis of various phthalazinone derivatives has been successfully carried out using green protocols under microwave irradiation, demonstrating the technique's utility as a greener alternative to conventional methods. researchgate.net

Flow chemistry, often combined with microwave assistance, offers further advantages for the synthesis and derivatization of chemical compounds. nih.govresearchgate.net By using a flow reactor, reactions can be performed continuously, allowing for better control over reaction parameters, improved safety, and easier scalability. researchgate.net Microwave-assisted online derivatization has been successfully applied in flow injection analysis, demonstrating the potential for rapid and sensitive chemical transformations. nih.gov The application of these principles to the derivatization of this compound could enable high-throughput screening and library generation of novel analogues.

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving high yield and purity is a critical goal in any synthetic process. The optimization of reaction conditions—such as solvent, temperature, catalyst, and reaction time—is essential for the efficient synthesis of this compound. nih.govsemanticscholar.org

Systematic studies are often performed to identify the ideal parameters. For instance, in related heterocyclic syntheses, various solvents might be screened, with ethanol (B145695) often providing superior results. researchgate.net Temperature is another crucial factor; carrying out a reaction at reflux can be more effective in terms of both reaction time and yield compared to lower temperatures. researchgate.net The amount of catalyst is also a key variable, as using an optimal quantity can maximize reaction efficiency without unnecessary excess. researchgate.net By carefully adjusting these parameters, the radiochemical yield (RCY) in labeling procedures, for example, can be significantly increased. semanticscholar.org

The following table, based on findings for a related multi-component reaction to synthesize a phthalazine (B143731) derivative, illustrates how reaction conditions can be optimized. researchgate.net

EntrySolventTemperature (°C)Catalyst Amount (g)Time (min)Yield (%)
1H₂O1000.0089075
2CH₃CN820.0087582
3CH₂Cl₂400.00812065
4EtOH780.0084095
5MeOH650.0086090
6EtOH780.0026070
7EtOH780.0045085
8EtOH780.0104095
9EtOH25 (Room Temp)0.00818050
10EtOH500.0089078
Data is illustrative of optimization processes for phthalazine synthesis, adapted from a study on 3,9-Diamino-5,10-dioxo-1-aryl-5,10-dihydropyrazolo[1,2-b]phthalazine-2-carbonitrile derivatives. researchgate.net

As the data demonstrates, ethanol at reflux temperature (78°C) with 0.008g of catalyst provided the optimal balance of reaction time and yield. researchgate.net Such optimization studies are crucial for developing robust and efficient synthetic protocols for this compound and its derivatives.

Stereoselective Synthesis Approaches for Chiral Phthalazinone Derivatives

The development of stereoselective methods for the synthesis of chiral phthalazinone derivatives has garnered significant attention, driven by the prevalence of this scaffold in biologically active molecules and the importance of stereochemistry in pharmacology. A key strategy that has emerged is the asymmetric dearomatization of phthalazines, which allows for the creation of chiral centers at the C4 position. This approach typically involves the activation of the phthalazine ring system, followed by the enantioselective addition of a nucleophile. Subsequent oxidation of the resulting chiral 1,2-dihydrophthalazine (B1244300) intermediate can then furnish the desired chiral 4H-phthalazin-1-one.

One of the prominent methodologies in this area involves anion-binding catalysis. nih.govnih.gov This strategy utilizes a chiral hydrogen-bond donor organocatalyst to control the stereochemical outcome of the nucleophilic addition to an in situ generated N-acylphthalazinium species. nih.govnih.gov The dearomatization of phthalazines presents a greater challenge compared to simpler aza-heterocycles due to the presence of two nitrogen atoms, which can lead to multiple reactive sites and potential side reactions. nih.gov Despite these challenges, effective protocols have been developed.

A notable example is the enantioselective dearomatization of phthalazines through a Mannich-type addition of silyl (B83357) ketene (B1206846) acetals. nih.govnih.gov This reaction is catalyzed by a tert-leucine derived thiourea (B124793), which acts as a hydrogen-bond donor catalyst. nih.gov The process begins with the activation of the phthalazine with an acylating agent, such as benzoyl chloride, to form a reactive N-acylphthalazinium chloride intermediate. The chiral thiourea catalyst then forms a complex with the chloride anion, creating a chiral environment that directs the nucleophilic attack of the silyl ketene acetal (B89532) to one face of the phthalazinium ion. This results in the formation of a chiral 1,2-dihydrophthalazine with high enantioselectivity. nih.govacs.orgacs.org

The reaction has been shown to be effective for a variety of C4-monosubstituted phthalazines, demonstrating its potential for the synthesis of analogues of this compound. The resulting enantioenriched 1,2-dihydrophthalazines are valuable intermediates that can be converted to the corresponding chiral phthalazinones. nih.gov

The research findings for the asymmetric dearomatization of various C4-substituted phthalazines using a tert-leucine derived thiourea catalyst are summarized in the table below. This data highlights the effectiveness of this methodology in achieving high enantiomeric excess for a range of substrates, providing a viable pathway to chiral phthalazinone derivatives.

EntryPhthalazine Substituent (R)NucleophileYield (%)ee (%)
1HIsopropyl TBS-ketene acetal5781
24-ClIsopropyl TBS-ketene acetal7594
34-CNIsopropyl TBS-ketene acetal5098
44-OMeIsopropyl TBS-ketene acetal6589
54-SMeIsopropyl TBS-ketene acetal6892
64-(N-Boc-pyrrol-2-yl)Isopropyl TBS-ketene acetal8095
74-MorpholinylIsopropyl TBS-ketene acetal7296

Structure Activity Relationship Studies of 4 4 Fluorophenyl 4h Phthalazin 1 One Analogues

Design Principles for 4-(4-fluorophenyl)-4H-phthalazin-1-one Derivatives

The design of derivatives based on the this compound scaffold is often guided by established lead compounds and a strategy of molecular hybridization. A primary objective has been the development of novel inhibitors for poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy. nih.govnih.gov

Key design principles include:

Lead Compound Optimization: Many derivatives are designed based on the structure of approved PARP inhibitors like Olaparib. nih.gov The goal is to create new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping and Molecular Hybridization: The phthalazinone core is recognized as a "privileged building block" in drug development due to its wide range of pharmacological activities. mdpi.com Researchers combine this core with other pharmacologically active moieties, such as dithiocarbamates or piperazine (B1678402) rings, to create hybrid molecules with potentially dual or enhanced mechanisms of action. mdpi.comcu.edu.eg

Targeted Substitutions: A common strategy involves introducing various substituents at specific positions on the phthalazinone core and the phenyl ring. The type of substituent and the length of any alkyl chain linkers are systematically varied to probe their effect on inhibitory activity. nih.gov For instance, a series of substituted 4-benzyl-2H-phthalazin-1-ones were developed that showed high inhibitory potency for both PARP-1 and PARP-2. nih.gov

Impact of Substituent Modifications on Biological Activity of this compound Analogues

The biological activity of these analogues is highly sensitive to structural modifications across different parts of the molecule.

Alterations to the phthalazinone nucleus, particularly at the N-2 position, have been extensively explored to modulate activity.

N-Alkylation: Chemoselective N-alkylation at the phthalazinone core is a common strategy to introduce linkers for attaching other functional groups. nih.gov For example, N-alkylation with ethyl chloroacetate (B1199739) produces an ester intermediate that can be converted to a hydrazide, serving as a handle for creating peptide conjugates or other complex derivatives. nih.gov

Introduction of Spacers: Novel derivatives have been synthesized by connecting the phthalazinone core to an amine or an N-substituted piperazine via an alkyl spacer. cu.edu.eg This approach has been successful in generating promising α-adrenoceptor antagonists. cu.edu.egnih.gov The length and nature of this spacer are critical determinants of biological activity. nih.gov

Table 1: Effect of Modifications to the Phthalazinone Core

Modification TypeExample Derivative ClassObserved Biological EffectReference
N-Alkylation with SpacersPhthalazine (B143731) derivatives linked to N-substituted piperazine via an alkyl chainGenerated promising α-adrenoceptor antagonists; activity is dependent on linker length. nih.govcu.edu.eg
Hydrazide Formation2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazideServes as a key intermediate for creating peptide conjugates and other derivatives with cytotoxic activities against cancer cells. nih.gov

Modifications to the aromatic rings are crucial for tuning the electronic and steric properties of the molecule, which in turn affects target binding.

Halogen Substitution: The presence of a halogen substituent on the phenyl moiety attached to the core structure is often essential for biological activity. Studies on related inhibitor series have shown that a halogen, such as the fluorine in the 4-fluorophenyl group, is critical for inhibitory effects on targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk

Positional Isomerism and Additional Substituents: The position of substituents on the aromatic rings can dramatically alter activity. For example, in a related series of ENT inhibitors, adding a methyl group to the meta position or an ethyl group to the para position of a benzene (B151609) moiety was able to restore inhibitory activity that was lost when replacing a naphthalene (B1677914) ring. polyu.edu.hkpolyu.edu.hk Replacing the 4-fluorophenyl group with a thiophene (B33073) ring has also been explored, leading to potent PARP-1 inhibitors. researchgate.net

Table 2: Impact of Aromatic Substituent Changes

ModificationTargetResultReference
Presence of a halogen on the phenyl ringENT1 and ENT2Considered essential for inhibitory effects. polyu.edu.hkpolyu.edu.hk
Replacement of naphthalene with benzeneENT1 and ENT2Abolished inhibitory effects. polyu.edu.hk
Addition of methyl or ethyl groups to the benzene ringENT1 and ENT2Restored inhibitory activity. polyu.edu.hk

Connecting the phthalazinone scaffold to other chemical moieties through linkers is a key strategy for enhancing potency and targeting specific molecular interactions.

Piperazine Bridges: A frequently used linking strategy involves connecting the phthalazinone core to a piperazine ring, which can then be further substituted. nih.govcu.edu.eg For example, the highly potent and bioavailable PARP inhibitor Olaparib (AZD2281) features a 4-benzyl-2H-phthalazin-1-one structure linked to a cyclopropanecarbonylpiperazine group. nih.gov This design has proven effective, with the resulting compound being a nanomolar inhibitor of both PARP-1 and PARP-2. nih.gov

Alkyl Chain Linkers: The length of the alkyl chain connecting the phthalazinone to another aromatic or cyclic group significantly influences inhibitory activity. nih.govnih.gov Systematic variation of this chain length is a standard procedure in optimizing the pharmacological profile of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

While detailed QSAR studies for the specific this compound series are not extensively detailed in the provided literature, the principles of SAR are widely applied. Research on related series, such as 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, explicitly mentions the discussion and reporting of structure-activity relationships. nih.gov These analyses form the qualitative foundation upon which quantitative models are built, correlating physicochemical properties with biological activity. The consistent finding that activity depends on substituent type and linker length suggests that these parameters would be key descriptors in any formal QSAR model. nih.gov

Pharmacophore Modeling Based on this compound Derivatives

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for biological activity. This approach has been applied to related phthalazinone and pyridazinone derivatives to understand their interactions with targets like α-adrenoceptors. nih.govdntb.gov.ua

Molecular modeling and docking simulations for various phthalazinone derivatives have helped to rationalize the observed biological results. nih.govrsc.org For instance, in a series of compounds designed as α-adrenoceptor antagonists, the derivative with the best fitting score in the molecular model also demonstrated the highest in vitro activity. nih.gov These models suggest that the most active compounds can recognize the binding sites of their targets through specific interaction networks, providing a structural basis for the observed SAR. rsc.org

Mechanistic Investigations of 4 4 Fluorophenyl 4h Phthalazin 1 One S Biological Activity

Identification and Validation of Molecular Targets for 4-(4-fluorophenyl)-4H-phthalazin-1-one

The phthalazinone core is recognized as a privileged structure in medicinal chemistry, meaning it can bind to multiple biological targets. nih.govresearchgate.net Investigations have focused on identifying the specific enzymes, receptors, and proteins that derivatives of this compound interact with to exert their biological effects.

Derivatives of the 4-aryl-phthalazin-1-one scaffold have demonstrated potent inhibitory activity against several key enzymes, most notably Poly(ADP-ribose) polymerase (PARP) and various kinases.

PARP Inhibition: The phthalazinone moiety is a cornerstone of many potent PARP inhibitors. researchgate.net PARP-1 and PARP-2 are crucial enzymes in the repair of DNA single-strand breaks. acs.org Their inhibition in cancers with existing DNA repair defects (like BRCA1/2 mutations) can lead to cell death, a concept known as synthetic lethality. nih.gov

Substituted 4-benzyl-2H-phthalazin-1-ones, which are structurally related to the title compound, exhibit high inhibitory potency against both PARP-1 and PARP-2. nih.gov The renowned PARP inhibitor Olaparib (AZD2281) is a prime example, identified as 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one. It is a nanomolar inhibitor of both PARP-1 and PARP-2. nih.govapexbt.com Further studies have shown that the phthalazinone part of these molecules mimics the nicotinamide (B372718) substrate of PARP1, contributing to their inhibitory action. nih.gov

Kinase and Other Enzyme Inhibition: The phthalazinone scaffold is also being explored for its kinase inhibitory potential. google.com

Bromodomain-containing protein 4 (BRD4): A series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were developed as potent inhibitors of BRD4, a protein that regulates gene transcription and is implicated in cancer. nih.gov The most potent compound, DDT26, had an IC50 value of 0.237 ± 0.093 μM and also showed moderate PARP1 inhibition. nih.gov

EGFR and VEGFR2: Phthalazine-based derivatives have been synthesized that show potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both critical kinases in cancer cell signaling and angiogenesis. nih.govnih.gov One derivative demonstrated potent EGFR inhibition with an IC50 of 21.4 nM. nih.gov Another was a potent VEGFR2 inhibitor with an IC50 of 17.8 μM. nih.gov

Table 1: Enzyme Inhibition by Phthalazinone Derivatives
Derivative ClassEnzyme TargetReported Activity (IC50)Reference
Substituted 4-benzyl-2H-phthalazin-1-ones (e.g., Olaparib)PARP-1 / PARP-21-5 nM nih.govapexbt.com
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivative (DDT26)BRD40.237 µM nih.gov
4-benzyl-phthalazinone derivative (12d)EGFR21.4 nM nih.gov
4-benzyl-phthalazinone derivative (12b)VEGFR217.8 µM nih.gov

The 4-aryl-phthalazin-1-one structure has also been identified as a promising scaffold for targeting G-protein coupled receptors, particularly α-adrenergic receptors (α-ARs). These receptors are involved in regulating cardiovascular and metabolic functions. cu.edu.eg

Studies on structurally analogous compounds have demonstrated significant α-blocking activity.

4-(4-bromophenyl)phthalazine derivatives connected to a piperazine (B1678402) moiety were designed as potent α-adrenoceptor antagonists. cu.edu.egnih.gov

A series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives also showed high affinity and selectivity for α1-adrenergic receptors. nih.gov

These findings suggest that the 4-(4-fluorophenyl)phthalazin-1-one core could potentially be developed into ligands for α-adrenergic receptors.

Table 2: Receptor Activity of Structurally Related Phthalazinone Derivatives
Derivative ClassReceptor TargetObserved EffectReference
4-(4-bromophenyl)phthalazine derivativesα-AdrenoceptorsAntagonism cu.edu.egnih.gov
4-(4-methyl-phenyl)phthalazin-1(2H)-one derivativesα1-AdrenoceptorsHigh affinity and selectivity nih.gov

Understanding how these compounds bind to their targets is crucial for rational drug design. Molecular modeling and structural studies have provided insights into the protein-ligand interactions of the phthalazinone scaffold. nih.gov

Interaction with BRD4: In the design of BRD4 inhibitors, it was hypothesized that the lactam moiety (a key feature of the phthalazinone ring) could act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds within the active site of the BRD4 protein. nih.gov

Interaction with EGFR: Molecular docking studies of a phthalazine (B143731) derivative (compound 12d) with EGFR revealed that the molecule fits inside the receptor's binding site, forming hydrogen bonds with key amino acid residues like Met 769 and Lys 721. nih.gov The phenyl groups of the ligand were also shown to form lipophilic interactions with other residues. nih.gov

Interaction with PARP: As mentioned, the 4-benzylphthalazin-1(2H)-one structure is known to mimic the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. nih.gov This allows it to occupy the catalytic domain and inhibit the enzyme's function.

These studies highlight that the phthalazinone ring system provides a rigid scaffold with hydrogen bonding capabilities, while the substituent at the 4-position (such as the 4-fluorophenyl group) can be modified to achieve specific interactions and selectivity for different protein targets.

Cellular Mechanisms of Action of this compound

The interaction of these compounds with their molecular targets triggers downstream cellular events, including modulation of the cell cycle and induction of programmed cell death (apoptosis).

Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer agents work by inducing cell cycle arrest. Derivatives of the phthalazinone scaffold have been shown to interfere with cell cycle progression in cancer cells.

A BRD4-inhibiting derivative, DDT26, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov

Oxadiazol-phthalazinone derivatives were also reported to arrest cell cycle progression, an effect associated with the downregulation of cyclin-dependent kinase 1 (cdk1). rsc.org

In another study, a phthalazinone derivative induced apoptosis in HCT-116 colon cancer cells by arresting cell proliferation at the S-phase. nih.gov

A different compound containing a 4-fluorophenyl moiety was also shown to induce S-phase arrest in breast cancer cells. mdpi.com

Inducing apoptosis is a primary goal of many cancer therapies. nih.gov The cytotoxic effects of phthalazinone derivatives are often directly linked to their ability to trigger this programmed cell death cascade.

One phthalazine-based derivative, compound 12d, was shown to induce apoptosis in MDA-MB-231 breast cancer cells by a remarkable 64.4-fold compared to control cells, an effect mediated through EGFR inhibition. nih.govresearchgate.net

Other phthalazinone derivatives were found to induce apoptosis in liver and breast cancer cells, which was demonstrated by an increase in the expression of the tumor suppressor p53 and the executioner enzyme caspase-3. rsc.org

The BRD4-inhibiting derivative DDT26 was also shown to induce DNA damage and modulate the expression of the oncogene c-MYC and the DNA damage marker γ-H2AX, all of which are events linked to apoptosis. nih.gov

A novel compound incorporating a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl moiety was found to induce apoptosis in breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway. nih.gov

These findings collectively demonstrate that the this compound scaffold is a versatile platform for developing targeted therapeutic agents that can modulate key cellular processes like cell cycle progression and apoptosis through various enzymatic and receptor-mediated pathways.

Signal Transduction Pathway Perturbations

Research into the effects of phthalazinone derivatives on signal transduction pathways has revealed that these compounds can interact with various key cellular signaling molecules. For instance, a class of dianilino-phthalimide derivatives, which share structural similarities with phthalazinones, has been shown to selectively inhibit the epidermal growth factor receptor (EGFR) signal transduction pathway. One such compound, 4,5-bis(4-fluoroanilino)phthalimide, demonstrated potent and selective inhibition of the EGFR tyrosine protein kinase. nih.gov This inhibition was specific, as the compound did not significantly affect other receptor tyrosine kinases like the platelet-derived growth factor receptor or the insulin (B600854) receptor. nih.gov

While these findings are for a related but distinct chemical class, they highlight a potential mechanism of action for fluorophenyl-containing heterocyclic compounds. The presence of the 4-fluorophenyl group in this compound suggests that it could potentially interact with protein kinases or other enzymes where fluorine substitution can enhance binding affinity. However, without direct experimental evidence, the specific signal transduction pathways perturbed by this compound remain speculative.

Biochemical Pathways Influenced by this compound and Analogues

The influence of phthalazinone analogues on biochemical pathways is most notably exemplified by the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib, which is chemically known as 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one. nih.gov PARP enzymes are central to the cellular response to DNA damage, and their inhibition represents a key therapeutic strategy in certain cancers. nih.gov Olaparib and similar phthalazinone derivatives have been shown to possess high inhibitory potency for both PARP-1 and PARP-2. nih.gov

Another area of investigation for phthalazinone analogues is their interaction with phosphodiesterase type IV (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). nih.gov A novel series of phthalazine derivatives were synthesized and evaluated as potent PDE4 inhibitors, indicating that the phthalazinone scaffold can be tailored to interact with enzymes in the cyclic nucleotide signaling pathways. nih.gov

Additionally, structure-activity relationship studies on other related heterocyclic compounds have identified inhibitors of human equilibrative nucleoside transporters (ENTs). frontiersin.org These transporters are crucial for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.org The inhibitory activity of some of these compounds was found to be dependent on the presence and position of a halogen substitute on the phenyl ring. polyu.edu.hk

These examples from analogous compounds suggest that this compound could potentially influence biochemical pathways related to DNA repair, cyclic nucleotide signaling, or nucleoside transport. However, dedicated studies are required to confirm and characterize such activities.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

Transcriptomic and proteomic analyses are powerful tools for obtaining a global view of the cellular changes induced by a compound. Such studies can reveal alterations in gene and protein expression that point towards the compound's mechanism of action. For example, integrated transcriptomic and proteomic analysis has been used to understand the impact of iodine-125, a radiotherapeutic agent, on hepatocellular carcinoma cells. nih.gov This type of analysis can identify differentially expressed genes and proteins, which can then be mapped to specific pathways, such as cytokine-receptor interactions. nih.gov

In other contexts, these 'omics' approaches have been used to investigate the heterogeneity of tumors and to understand cellular responses to various stresses. nih.govelsevierpure.com For instance, spatial transcriptomic and proteomic profiling of lung adenocarcinomas has helped to identify dysregulated pathways and potential biomarkers. nih.gov

Currently, there are no published transcriptomic or proteomic studies specifically analyzing the cellular responses to this compound. Such an analysis would be invaluable in elucidating its biological effects, identifying its molecular targets, and understanding the full spectrum of cellular pathways it may modulate. The data from such studies could be presented in formats similar to the tables below, which are provided here as illustrative examples of how such data would be organized.

Table 1: Hypothetical Transcriptomic Data for Cells Treated with this compound

Gene SymbolRegulationFold Changep-valuePathway
GENE-AUp2.50.001Cell Cycle
GENE-BDown-3.1<0.001Apoptosis
GENE-CUp1.80.023DNA Repair
GENE-DDown-2.20.005Signal Transduction

Table 2: Hypothetical Proteomic Data for Cells Treated with this compound

Protein NameRegulationFold Changep-valueCellular Component
Protein-XUp2.10.003Nucleus
Protein-YDown-2.8<0.001Cytoplasm
Protein-ZUp1.90.015Membrane

Pre Clinical Pharmacological Profiling of 4 4 Fluorophenyl 4h Phthalazin 1 One

In Vitro Pharmacological Evaluation of 4-(4-fluorophenyl)-4H-phthalazin-1-one

The in vitro assessment of this compound and its derivatives has been crucial in elucidating their mechanism of action and identifying potential therapeutic applications. These studies typically involve a range of assays, from evaluating general cytotoxicity in disease models to specific interactions with molecular targets like enzymes and receptors.

Derivatives based on the phthalazinone core have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. This activity is a cornerstone of their evaluation as potential anticancer agents.

Notably, a complex derivative, (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one, also known as Talazoparib, shows potent activity against cancer cells with mutations in the BRCA1/2 genes. It prevents the proliferation of the MX-1 breast cancer cell line with an EC50 of 0.3 nM and the Capan-1 pancreatic cancer cell line with an EC50 of 5 nM. nih.gov Another prominent derivative, known as Olaparib, is reported to have standalone activity against BRCA1-deficient breast cancer cell lines. nih.gov

Broader studies on related phthalazinone structures have revealed activity against a panel of human cancer cell lines. For instance, various 4-(substituted phenyl)phthalazin-1(2H)-one derivatives have shown variable antiproliferative activities against human liver (HepG2), breast (MCF7), and colon (HCT-29) cancer cell lines. researchgate.net Specifically, analogues where the fluoro group is replaced by chlorine have displayed excellent anticancer activities against MCF-7 and HepG2 cell lines. nih.gov

Beyond cancer, certain 4-benzyl-2-substituted phthalazin-1-one derivatives have been screened for antimicrobial properties, with some compounds exhibiting promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Table 1: Antiproliferative Activity of Phthalazinone Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line Activity Metric Value Source
Talazoparib MX-1 (Breast Cancer) EC50 0.3 nM nih.gov
Talazoparib Capan-1 (Pancreatic Cancer) EC50 5 nM nih.gov
Olaparib BRCA1-deficient breast cancer - Potent standalone activity nih.gov
4-(4-chlorophenyl)phthalazine derivatives MCF-7 (Breast Cancer) - Excellent activity nih.gov

To understand the molecular mechanisms behind their cytotoxic effects, phthalazinone derivatives have been tested in various enzyme and receptor-binding assays. A predominant target for this class of compounds is the enzyme Poly(ADP-ribose) polymerase (PARP), which is critical for DNA repair.

Enzyme Inhibition: The 4-benzyl phthalazinone scaffold is considered a core structure for potent PARP-1 inhibition. researchgate.net Derivatives built upon this core have shown high inhibitory potency. Olaparib, for example, is a single-digit nanomolar inhibitor of both PARP-1 and PARP-2. nih.gov Talazoparib, which contains the 4-fluorophenyl moiety, is also a highly potent inhibitor of PARP-1 and PARP-2, with Kᵢ values of 1.2 nM and 0.87 nM, respectively. nih.gov It inhibits PARP-mediated activity in a whole-cell assay with an EC50 of 2.51 nM. nih.gov

Other enzymes are also targeted by this chemical family. Phthalazine (B143731) derivatives bearing a 4-(4-chlorophenyl) group have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with some showing IC50 values in the nanomolar range. nih.gov Additionally, certain phthalazin-1(2H)-one derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and cholinesterases. researchgate.netrsc.org

Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives

Compound/Derivative Target Enzyme Activity Metric Value Source
Talazoparib PARP-1 Kᵢ 1.2 nM nih.gov
Talazoparib PARP-2 Kᵢ 0.87 nM nih.gov
Olaparib PARP-1 / PARP-2 - Single-digit nM inhibitor nih.gov
4-(4-chlorophenyl)phthalazine derivatives VEGFR-2 IC50 0.148 to 0.892 µM nih.gov

Receptor Binding: In addition to enzyme inhibition, derivatives structurally similar to this compound have been assessed for their affinity to various G-protein coupled receptors. A series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, where the fluoro substituent is replaced by a methyl group, were designed and tested for their effects on α1-adrenoceptors (AR). nih.gov These studies revealed that compounds in this family can possess a high affinity and selectivity for α1-AR over α2-AR and the 5-HT₁ₐ serotoninergic receptor. nih.gov Further research on 4-(4-bromophenyl)phthalazine derivatives confirmed the potential for this scaffold to yield promising α-adrenoceptor antagonists. researchgate.net

Phenotypic screening, which assesses the effects of a compound on cell or organism physiology without a preconceived target, has been instrumental in uncovering the biological activities of phthalazinone derivatives. The initial broad screening of these compounds against panels of cancer cell lines, as detailed in section 5.1.1, represents a form of phenotypic screening that successfully identified their potent antiproliferative effects. researchgate.netnih.gov This approach allows for the discovery of compounds that induce a desired phenotype, such as cell death in cancer lines, which can then be followed by target deconvolution studies.

Furthermore, the evaluation of 4-benzyl-phthalazine derivatives for antimicrobial effects is another example of phenotypic screening, where the desired outcome was the inhibition of pathogen growth. nih.gov These screens demonstrated that the phthalazinone scaffold has potential applications beyond oncology.

In Vivo Efficacy Studies of this compound in Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models to evaluate their efficacy and therapeutic potential in a whole-organism context.

The in vivo anticancer potential of phthalazinone derivatives has been validated in several oncology xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov

The PARP inhibitor Olaparib demonstrated significant in vivo activity in a colorectal cancer xenograft model using SW620 cells. nih.gov Talazoparib, a derivative incorporating the 4-fluorophenyl group, has shown remarkable single-agent antitumor efficacy in a breast cancer xenograft model using BRCA1 mutant MX-1 cells following oral administration. nih.gov These studies confirm that the potent in vitro PARP inhibition translates to effective tumor growth inhibition in a living system.

Pharmacodynamic (PD) biomarkers are used in pre-clinical models to demonstrate that a drug is engaging its intended target and eliciting the expected biological response. For phthalazinone derivatives that function as PARP inhibitors, the key PD biomarker is the level of poly(ADP-ribose) (PAR) in tissues. nih.govnih.gov

Poly(ADP-ribose) polymerase activation and the subsequent synthesis of PAR is an immediate cellular response to DNA damage. nih.gov In pre-clinical models of cancer, the efficacy of PARP inhibitors like Olaparib and Talazoparib is confirmed by measuring the reduction of PAR levels in tumor tissues after treatment. nih.govnih.govnih.gov This demonstrates target engagement and provides a mechanistic link between the drug's action and its observed antitumor effects.

Pre-clinical Pharmacokinetics of this compound in Animal Models

Absorption and Distribution Studies

No data available.

Metabolism of this compound

No data available.

Excretion Pathways

No data available.

Computational and Theoretical Analysis of 4 4 Fluorophenyl 4h Phthalazin 1 One

Molecular Docking and Virtual Screening Studies with 4-(4-fluorophenyl)-4H-phthalazin-1-one

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid. Virtual screening then uses these docking methods to rapidly assess large libraries of compounds for their potential to bind to a specific target.

Although specific docking studies on this compound are not detailed in the available literature, research on related phthalazinone derivatives highlights their potential as inhibitors of various enzymes, particularly kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, a study on phthalazine-based derivatives as EGFR inhibitors showed that compound 12d (a specific phthalazine (B143731) derivative) exhibited a binding energy of -18.4 kcal/mol, forming hydrogen bonds with key amino acid residues Met769 and Lys721 within the EGFR active site. nih.gov The phthalazine core was identified as crucial for these interactions. nih.gov

In another study focusing on VEGFR-2 inhibitors, phthalazinone derivatives were also shown to bind effectively. nih.gov For example, compound 2g in one such study demonstrated a binding energy of -95.86 kcal/mol, forming four hydrogen bonds with Cys919, Glu883, and Asp1044. nih.gov The 4-substituted phenyl group, a feature shared with this compound, was observed to occupy a key hydrophobic pocket. nih.gov

The following table summarizes representative molecular docking results for some phthalazinone derivatives against kinase targets.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Phthalazine derivative 12d nih.govEGFR-18.4Met769, Lys721, Ala719, Leu694
Phthalazinone derivative 2g nih.govVEGFR-2-95.86Cys919, Glu883, Asp1044
Phthalazinone derivative 4b nih.govVEGFR-2Not specifiedAsp1046, Cys1045, His1026

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are often used to validate the results of molecular docking and to assess the stability of the predicted ligand-protein complexes. rsc.org

For phthalazinone derivatives, MD simulations have been employed to confirm the stability of their binding to targets like VEGFR-2. nih.gov In a study of novel phthalazine derivatives, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms was monitored over a simulation time of 50 nanoseconds. nih.gov A stable RMSD plot indicates that the ligand remains securely bound within the active site of the protein throughout the simulation. For the highly active derivatives 2g and 4a , the MD simulations confirmed the stability of the ligand-target interaction. nih.gov

Another study on phthalazine derivatives as corrosion inhibitors also utilized MD simulations to calculate adsorption energies on a metal surface, demonstrating the versatility of this technique. osti.gov

The stability of a ligand-protein complex during an MD simulation is a strong indicator of a viable binding interaction. The data below illustrates typical RMSD values for a protein-ligand complex, where lower, stable values suggest a stable interaction.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)
00.00.0
101.50.8
201.81.0
301.70.9
401.91.1
501.81.0

This is a representative example of MD simulation data and does not correspond to a specific phthalazinone derivative from the cited sources.

Quantum Chemical Calculations for this compound Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and conformational preferences of molecules. arxiv.orgyoutube.com These methods can provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons.

For a series of phthalazine derivatives studied as corrosion inhibitors, quantum chemical calculations were performed to correlate their electronic properties with their inhibition efficiency. osti.gov The study calculated parameters such as the energy of the HOMO (E_HOMO), the energy of the LUMO (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO). osti.gov A lower energy gap generally implies higher reactivity. The results showed that phthalazone (B110377) (PTO) was expected to be the best inhibitor among the studied compounds, which correlated with its electronic properties. osti.gov

These calculations are invaluable for understanding the intrinsic properties of a molecule like this compound, which can influence its chemical behavior and interactions.

The table below presents representative quantum chemical parameters for a phthalazine derivative.

ParameterValue
E_HOMO (eV)-6.2
E_LUMO (eV)-1.5
Energy Gap (ΔE) (eV)4.7
Dipole Moment (Debye)3.5

This is a representative example of quantum chemical calculation data and does not correspond to a specific phthalazinone derivative from the cited sources.

In Silico ADME Prediction for this compound

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. rsc.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

Studies on various phthalazinone derivatives have included in silico ADME predictions. nih.govnih.gov For a series of phthalazine derivatives designed as VEGFR-2 inhibitors, several ADME parameters were calculated, including molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are often evaluated against Lipinski's Rule of Five, a set of guidelines to assess the drug-likeness of a compound. The derivatives 3e , 4b , and 5b in one study were found to have a good in silico ADME profile. nih.gov

Similarly, another study on phthalazinone derivatives as cholinesterase inhibitors also reported predicted physicochemical and ADME properties comparable to the established drug donepezil. rsc.org For this compound, it is anticipated that its ADME properties would be a key area of computational investigation.

The following table shows a typical in silico ADME prediction for a drug-like molecule, based on Lipinski's Rule of Five.

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight ( g/mol )< 500≤ 500
LogP< 5≤ 5
Hydrogen Bond Donors≤ 5≤ 5
Hydrogen Bond Acceptors≤ 10≤ 10

This is a representative example of in silico ADME prediction data and does not correspond to a specific phthalazinone derivative from the cited sources.

Emerging Research Directions and Future Scope for 4 4 Fluorophenyl 4h Phthalazin 1 One

Synergistic Effects of 4-(4-fluorophenyl)-4H-phthalazin-1-one with Other Therapeutic Agents

While specific studies on the synergistic effects of this compound are not extensively documented, research into its derivatives, particularly PARP inhibitors, has demonstrated significant potential for combination therapies. The rationale behind these combinations is often to enhance therapeutic efficacy, overcome drug resistance, or reduce toxicity by using lower doses of potent agents. mdpi.com

Phthalazinone-based PARP inhibitors have been a key focus of such synergistic studies. For instance, the co-delivery of the PARP inhibitor veliparib (B1684213) with 2-Hydroxyglutarate (2HG) in a single liposomal formulation was developed to synergistically target DNA repair. nih.gov This combination demonstrated enhanced anti-tumor activity in cancer models that were both resistant to PARP inhibitors and proficient in DNA homologous recombination. nih.gov The combination also appeared to boost the function of cytotoxic T cells, suggesting a synergistic interplay with the immune system. nih.gov

Beyond cancer, derivatives of the phthalazinone scaffold have also shown promise. In the realm of antifungal treatments, certain phthalazinone compounds exhibited pharmacological synergy with fluconazole, a commonly used antifungal medication. osf.io This suggests a potential application in combating resistant fungal infections. osf.io The principle of synergy is also seen with phytochemicals; for example, curcumin (B1669340) has been shown to enhance paclitaxel-induced apoptosis through mechanisms that include the cleavage of PARP. mdpi.com These findings underscore the broad potential of the phthalazinone scaffold to act in concert with a diverse range of therapeutic agents to produce enhanced effects.

Table 1: Examples of Synergistic Combinations Involving Phthalazinone Derivatives

Phthalazinone Derivative ClassCombined AgentTherapeutic AreaObserved Synergistic EffectReference
PARP Inhibitor (Veliparib)2-Hydroxyglutarate (2HG)CancerEnhanced anti-tumor activity in PARPi-resistant and HR-proficient tumors; augmented T-cell function. nih.gov
Phthalazinone AnalogsFluconazoleFungal InfectionsEnhanced antifungal activity against C. albicans, including resistant isolates. osf.io
PARP (as a target)Paclitaxel + CurcuminCancer (Cervical)Enhanced paclitaxel-induced apoptosis via increased PARP cleavage. mdpi.com
Phthalazine-based HydrazidesEGFR-Targeting ScaffoldCancer (Breast)Derivatives showed potent cytotoxic activities as apoptotic agents through EGFR inhibition. nih.gov

Development of Novel Delivery Systems for this compound

A significant challenge with many potent therapeutic compounds, including derivatives of the phthalazinone scaffold, is achieving effective delivery to the target site while minimizing systemic toxicity. mdpi.comnih.gov Oral administration can be hampered by limited bioavailability due to first-pass metabolism and can lead to off-target side effects. mdpi.comnih.gov To address these limitations, researchers are actively developing novel drug delivery systems (DDS), with a strong focus on encapsulating phthalazinone-based PARP inhibitors within nanocarriers like liposomes and nanoparticles. mdpi.comnih.gov

These advanced delivery systems offer several advantages:

Improved Solubility and Stability: Nanocarriers can encapsulate both hydrophobic and hydrophilic drugs, improving the solubility of poorly soluble compounds and protecting them from degradation in the bloodstream. mdpi.com

Enhanced Bioavailability: By protecting the drug from premature metabolism, DDS can increase its bioavailability and circulation time. nih.gov

Targeted Delivery: Nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com They can also be functionalized with ligands to actively target specific receptors on cancer cells. nih.gov

Reduced Toxicity: By concentrating the therapeutic agent at the site of disease, targeted delivery systems can reduce exposure to healthy tissues and thereby minimize side effects. nih.gov

For example, a nano-liposome formulation of the potent PARP inhibitor Talazoparib was developed to overcome the limitations of conventional oral delivery. nih.gov Similarly, liposomal formulations have been successfully developed for other PARP inhibitors like veliparib, rucaparib, and niraparib, demonstrating good encapsulation efficiency and controlled drug release kinetics. nih.govexlibrisgroup.commdpi.com

Table 2: Novel Delivery Systems for Phthalazinone-Based Therapeutics

Delivery SystemEncapsulated Drug (Derivative)Key FindingsRationale for DevelopmentReference
Nano-liposomeTalazoparibEnhanced treatment efficacy in animal models of BRCA-deficient breast cancer.Overcome limited bioavailability and off-target toxicities of oral delivery. nih.gov
Liposome (Co-delivery)Veliparib and 2HGFavorable stability, slow release, and targeted tumor delivery, leading to synergistic anti-tumor activity.Facilitate synergistic combination therapy for both HR-deficient and HR-proficient tumors. nih.gov
DPPG LiposomeVeliparib, Rucaparib, NiraparibAchieved high encapsulation efficiency (>40%) and slow drug release rates.Improve delivery and reduce cytotoxicity of PARP1 inhibitors. exlibrisgroup.commdpi.com
Solid Lipid NanoparticleTalazoparibMore effective than free Talazoparib in inhibiting cancer cell growth in vitro.Increase bioavailability, minimize drug metabolism, and prevent side effects. nih.gov

Exploration of Additional Therapeutic Applications for this compound beyond Current Focus

The phthalazin-1(2H)-one scaffold is pharmacologically versatile, with research revealing a wide spectrum of biological activities beyond its well-known role in PARP inhibition for cancer therapy. nih.govnih.gov The ease with which the core structure can be chemically modified allows for the synthesis of diverse derivatives capable of interacting with various biological targets. osf.io This has opened up numerous avenues for the development of new drugs for a range of non-cancer indications.

Reviews of the phthalazinone chemical class have highlighted its potential in several therapeutic areas: nih.govosf.ioresearchgate.net

Anti-inflammatory and Analgesic: Derivatives have been investigated for their ability to modulate inflammatory pathways.

Antidiabetic: Certain analogs have shown potential in regulating blood glucose levels.

Antihypertensive and Cardiotonic: The scaffold has been used to develop agents that affect the cardiovascular system, including vasorelaxants.

Antimicrobial and Antifungal: Phthalazinone compounds have demonstrated activity against various pathogens. osf.io

Antihistaminic: The structure has been explored for its potential to block histamine (B1213489) H1 receptors, relevant for treating allergic conditions. osf.io

Neuro-related applications: Research has also touched upon antidepressant and anticonvulsant activities.

EGFR Inhibition: Phthalazine-based derivatives have been synthesized and shown to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in some cancers, inducing apoptosis in cancer cells. nih.gov

This wide range of pharmacological activities demonstrates that the this compound core structure is a valuable starting point for drug discovery programs targeting a multitude of human diseases.

Table 3: Investigated Therapeutic Applications of the Phthalazinone Scaffold

Potential Therapeutic ApplicationObserved Pharmacological Activity/TargetReference
AnticancerPARP-1 inhibition, EGFR inhibition, Anti-proliferative nih.govosf.ionih.gov
AntidiabeticBlood glucose regulation nih.govosf.io
Anti-inflammatory / AnalgesicCOX-2/LOX-5 inhibition nih.govosf.io
CardiovascularAntihypertensive, Vasorelaxant, Antithrombotic nih.gov
AntimicrobialAntifungal, Antibacterial, Antiviral nih.govosf.io
Allergic ConditionsAntihistamine (H1 receptor) nih.govosf.io
Neurological DisordersAntidepressant, Anticonvulsant nih.gov

Challenges and Opportunities in this compound Research and Development

The development of drugs based on the this compound scaffold presents a landscape of both significant challenges and promising opportunities.

Challenges:

Metabolic Stability: A primary hurdle in drug development is ensuring that a compound is not metabolized and cleared from the body too quickly. Early phthalazinone derivatives required significant chemical optimization to improve their metabolic stability and pharmacokinetic profiles. researchgate.net Studies on related structures have also focused on modifications to enhance stability in liver microsomes, a preclinical indicator of metabolic rate. nih.govnih.gov

Toxicity and Off-Target Effects: Achieving a high degree of selectivity for the intended biological target is crucial. Potent compounds like the PARP inhibitor derivatives can cause side effects due to their mechanism of action, leading to toxicities such as myelosuppression. nih.gov

Drug Resistance: For applications in oncology, the development of drug resistance is a major clinical challenge that can limit the long-term effectiveness of therapies based on this scaffold, such as PARP inhibitors. nih.gov

Delivery and Bioavailability: As discussed, issues of poor solubility and low bioavailability, particularly with oral administration, can compromise therapeutic efficacy and necessitate the development of complex delivery systems. mdpi.comnih.gov

Opportunities:

Versatile Synthetic Scaffold: The phthalazinone core is relatively easy to synthesize and chemically modify. osf.io This allows medicinal chemists to readily create large libraries of derivatives, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Broad Pharmacological Potential: The demonstrated activity of phthalazinone derivatives against a wide range of biological targets presents a major opportunity. nih.gov This versatility allows for the exploration of new therapeutic applications beyond the initial focus, from infectious diseases to metabolic and inflammatory disorders. osf.io

Synergistic Combinations: There is a substantial opportunity in combining phthalazinone-based drugs with other therapeutic agents. Such combinations can lead to enhanced efficacy, overcome resistance mechanisms, and potentially allow for lower, less toxic doses of each component. nih.govnih.gov

Advanced Drug Delivery: The challenges of bioavailability and toxicity can be turned into an opportunity through the application of nanotechnology. mdpi.com Developing targeted and controlled-release delivery systems can unlock the full potential of potent phthalazinone derivatives by maximizing their therapeutic index. nih.gov

Table 4: Summary of Challenges and Opportunities

CategoryKey PointsReference
ChallengesImproving metabolic stability and pharmacokinetic profiles. researchgate.netnih.gov
Minimizing off-target toxicity and side effects. nih.gov
Overcoming acquired and intrinsic drug resistance. nih.gov
Addressing poor solubility and bioavailability. mdpi.comnih.gov
OpportunitiesLeveraging the versatile and synthetically accessible chemical scaffold. osf.ioresearchgate.net
Exploring a broad range of untapped therapeutic applications. nih.govosf.io
Designing rational, synergistic combination therapies. nih.govnih.gov
Utilizing novel drug delivery systems to enhance efficacy and safety. mdpi.comnih.gov

Advanced Analytical Methodologies for this compound Quantification in Biological Matrices and Elucidation of Metabolites (pre-clinical)

The robust characterization of a drug candidate's behavior in biological systems is a cornerstone of preclinical development. nih.gov This requires sensitive and specific analytical methods to measure the concentration of the parent drug and identify its metabolites in complex biological matrices like plasma, serum, and tissue homogenates. While a specific, validated method for this compound is not detailed in the available literature, the standard and most powerful technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nii.ac.jpnih.gov

Quantification in Biological Matrices:

A typical LC-MS/MS method for quantifying a small molecule like this compound in plasma would involve several key steps:

Sample Preparation: To remove proteins and other interfering substances, plasma samples are pre-treated, commonly through protein precipitation with an organic solvent (e.g., acetonitrile) or via solid-phase extraction (SPE). phenomenex.com An internal standard (a structurally similar molecule) is added to ensure accuracy and precision. nih.gov

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UPLC) system. nih.gov The compound is separated from other matrix components on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific fragmentation pattern (a "transition") unique to the target molecule. nih.gov

Elucidation of Metabolites (Pre-clinical):

Identifying metabolites is crucial for understanding a drug's efficacy, potential toxicity, and metabolic pathways. nih.gov The standard preclinical approach involves:

In Vitro Incubation: The compound is incubated with liver microsomes (typically from rats, dogs, and humans) which contain key drug-metabolizing enzymes. nih.gov

Analysis by High-Resolution Mass Spectrometry: The incubated samples are analyzed using LC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the precise mass measurement of potential metabolites.

Metabolite Identification: By comparing the mass spectra of the parent drug and the incubated samples, researchers can identify common metabolic transformations, such as hydroxylation, glucuronidation, sulfation, or N-dealkylation. nii.ac.jp This information is vital for understanding the compound's metabolic stability and for identifying any potentially active or toxic metabolites that need to be synthesized and tested separately. nih.gov

Table 5: Typical Parameters for an LC-MS/MS Quantification Method

ParameterTypical Approach / TechniqueReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Biological MatrixPlasma, Serum nii.ac.jpnih.gov
Sample PreparationProtein Precipitation or Solid-Phase Extraction (SPE) phenomenex.com
ChromatographyUPLC/HPLC with a reversed-phase C18 column nih.govnih.gov
Ionization SourceElectrospray Ionization (ESI), positive ion mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Quantification RangeTypically in the low ng/mL to sub-ng/mL range. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are reported for 4-(4-fluorophenyl)-4H-phthalazin-1-one, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorophenyl groups are introduced through Suzuki coupling or Friedel-Crafts acylation. Reaction conditions (e.g., anhydrous solvents, catalysts like Pd(PPh₃)₄) and purification steps (e.g., column chromatography) are critical for yield optimization. X-ray crystallography is often used to confirm the structure, as seen in studies of analogous phthalazinone derivatives .

Q. What analytical techniques are recommended for validating the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional group verification) are standard. Mass spectrometry (MS) confirms molecular weight. Differential scanning calorimetry (DSC) can assess crystallinity, as referenced in pharmacopeial guidelines for fluorophenyl-containing compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. Refer to safety data sheets (SDS) for phthalazinone analogs, which highlight risks of skin/eye irritation. Spill management requires inert absorbents (e.g., vermiculite), and waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data (e.g., NMR, IR) and computational predictions during structural elucidation?

  • Methodological Answer : Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve signal overlap. Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes. Adjust computational parameters (solvent models, basis sets) to align with experimental conditions. Contradictions may arise from tautomerism or crystal packing effects, as observed in crystallographic studies of related compounds .

Q. What strategies improve reaction yields in the synthesis of this compound, particularly in scaling up from milligram to gram quantities?

  • Methodological Answer : Optimize stoichiometry (e.g., excess fluorophenylboronic acid in coupling reactions) and use microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC or in-situ FTIR. For scale-up, switch from batch to flow chemistry to enhance heat/mass transfer, as demonstrated in spirocyclic compound synthesis .

Q. How should researchers design experiments to investigate the biological activity of this compound, such as kinase inhibition or anticancer properties?

  • Methodological Answer : Begin with in vitro assays (e.g., kinase inhibition profiling using ADP-Glo™ assays). Use structure-activity relationship (SAR) studies by modifying substituents on the phthalazinone core. For mechanistic insights, employ molecular docking against target proteins (e.g., PARP-1) and validate with cellular apoptosis assays (e.g., Annexin V staining). Prioritize compounds with IC₅₀ values <10 μM for further in vivo testing .

Data Presentation and Contradiction Analysis

Q. How should large datasets (e.g., crystallographic, spectroscopic) be processed and presented to address reproducibility concerns?

  • Methodological Answer : Raw data (e.g., .cif files for crystallography) should be archived in appendices, while processed data (e.g., R-factors, bond lengths/angles) are included in the main text. Use statistical tools (e.g., RStudio) to calculate uncertainties and highlight outliers. Discrepancies in melting points or spectral peaks should be analyzed for systematic errors (e.g., calibration drift) .

Q. What steps are critical when reconciling conflicting biological activity data across different research groups?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate using positive controls (e.g., doxorubicin for cytotoxicity). Perform meta-analyses of published IC₅₀ values, accounting for variables like solvent (DMSO vs. saline). Collaborative inter-laboratory studies can identify methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.